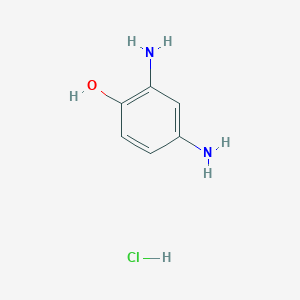

2,4-Diaminophenol hydrochloride

CAS No.: 1794-30-5

Cat. No.: VC14446600

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1794-30-5 |

|---|---|

| Molecular Formula | C6H9ClN2O |

| Molecular Weight | 160.60 g/mol |

| IUPAC Name | 2,4-diaminophenol;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,7-8H2;1H |

| Standard InChI Key | VPMMJSPGZSFEAH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)N)O.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2,4-Diaminophenol hydrochloride is a dihydrochloride salt of 2,4-diaminophenol, featuring a phenolic core with amine groups at the 2- and 4-positions. The compound’s planar structure facilitates interactions with oxidizing agents and metal ions, critical for its role in redox reactions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 137-09-7 | |

| Molecular Formula | ||

| IUPAC Name | 2,4-Diaminophenol dihydrochloride | |

| SMILES Notation | [H+].[H+].[Cl-].[Cl-].NC1=CC=C(O)C(N)=C1 | |

| InChI Key | KQEIJFWAXDQUPR-UHFFFAOYSA-N |

The molecule’s topology includes five hydrogen bond donors and three acceptors, contributing to its solubility in polar solvents like water (27.5 g/100 mL at 15°C) . Computational analyses estimate a topological polar surface area of 72.3 Ų, indicative of moderate permeability .

Synthesis and Manufacturing

Reduction of 2,4-Dinitrophenol

The industrial synthesis of 2,4-diaminophenol hydrochloride involves the catalytic hydrogenation of 2,4-dinitrophenol, as outlined in patent US4323708A . The reaction proceeds via a two-step reduction:

Key process parameters include:

-

Catalyst: Palladium on carbon (Pd/C) at 1–5 wt% loading.

-

Temperature: 50–80°C under hydrogen pressure (3–5 atm).

This method avoids hazardous intermediates, aligning with green chemistry principles.

Physical and Chemical Properties

Thermodynamic and Solubility Data

The compound decomposes at approximately 280°C without melting, a behavior attributed to intramolecular hydrogen bonding . Its solubility profile is pH-dependent, with optimal dissolution in acidic aqueous media:

| Solvent | Solubility (g/100 mL) | Conditions |

|---|---|---|

| Water | 27.5 | 15°C, pH 2–4 |

| Ethanol | 4.8 | 25°C |

| Diethyl Ether | <0.1 | 25°C |

Stability studies indicate susceptibility to oxidation, necessitating storage in amber glass containers under inert gas .

Toxicological Profile

Acute and Subchronic Toxicity

Animal studies highlight dose-dependent toxicity:

| Species | Route | LD/LDLo | Effect |

|---|---|---|---|

| Rat | Oral | 240 mg/kg | Lethal |

| Mouse | Intraperitoneal | 50 mg/kg | Hypoactivity, convulsions |

Subchronic exposure in rats (6,500 mg/kg over 13 weeks) induced hepatic necrosis and renal tubular degeneration . Mutagenicity assays in Salmonella typhimurium (330 ng/plate) and mouse lymphocytes (2 mg/L) revealed clastogenic potential .

Applications and Industrial Uses

Photographic Development

As a high-temperature developer, 2,4-diaminophenol hydrochloride reduces silver halides to metallic silver in alkaline solutions. Its rapid action enables use in X-ray films, though instability in solution limits shelf life .

Hair Dye Formulations

The compound oxidizes to quinone-imine intermediates upon reaction with hydrogen peroxide, forming permanent hair colorants. Commercial formulations utilize concentrations of 0.5–2.0% w/v for chestnut to black shades .

Pharmaceutical Intermediate

Serving as a precursor to antipsychotics (e.g., phenothiazines), it undergoes electrophilic substitution to introduce sulfhydryl or alkyl groups .

Regulatory and Environmental Considerations

Global Regulatory Status

Ecotoxicological data remain sparse, necessitating precautionary measures to prevent aquatic contamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume